molecular formula C13H7Br2ClO2 B289691 2,4-Dibromophenyl 2-chlorobenzoate

2,4-Dibromophenyl 2-chlorobenzoate

Cat. No.: B289691
M. Wt: 390.45 g/mol
InChI Key: CGRQDSHXUSPPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromophenyl 2-chlorobenzoate is a halogenated aromatic ester with the molecular formula $ \text{C}{13}\text{H}{7}\text{Br}{2}\text{ClO}{2} $. It consists of a 2-chlorobenzoate moiety esterified to a 2,4-dibromophenyl group.

Properties

Molecular Formula

C13H7Br2ClO2

Molecular Weight

390.45 g/mol

IUPAC Name

(2,4-dibromophenyl) 2-chlorobenzoate

InChI

InChI=1S/C13H7Br2ClO2/c14-8-5-6-12(10(15)7-8)18-13(17)9-3-1-2-4-11(9)16/h1-7H

InChI Key

CGRQDSHXUSPPAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and reactivity can be contextualized by comparing it to other halogenated benzoates and aryl esters. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Halogen substituents significantly alter molecular polarity, melting points, and solubility. For example:

Compound Substituents (Benzoate) Aryl Group Substituents Molecular Weight (g/mol) Key Properties (Inferred)
2,4-Dibromophenyl 2-chlorobenzoate 2-Cl 2,4-Br 422.46 High lipophilicity, low water solubility
2-Nitrobenzoate (2NBA) 2-NO$_2$ - 167.12 Polar, moderate solubility in polar solvents
2-Chlorobenzoate 2-Cl - 156.57 Moderate solubility, higher acidity (pKa ~2.9)
2,4-Dinitrophenyl benzoate - 2,4-NO$_2$ 257.17 High reactivity in nucleophilic acyl substitutions

Key Observations :

  • Bromine’s larger atomic radius and lower electronegativity (vs. Cl) may increase van der Waals interactions, elevating melting points and reducing solubility in polar solvents.
Stability and Degradation Pathways

Halogenated benzoates are prone to hydrolysis or microbial degradation. For example:

  • 2-Chlorobenzoate undergoes microbial degradation via hydrolytic dehalogenation, while 4-chlorobenzoate is more resistant due to steric effects .
  • Brominated analogs like 2,4-dibromophenyl esters are expected to exhibit slower degradation rates due to stronger C-Br bonds and increased steric bulk.

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